Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate
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Overview
Description
Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate is a quaternary ammonium compound with the chemical formula C32H58ClNO. It is known for its antimicrobial properties and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate typically involves the quaternization of dimethylhexadecylamine with ethyl bromide, followed by the reaction with 4-chloro-2-cyclohexylphenol. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted ammonium compounds .
Scientific Research Applications
Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for potential use in antimicrobial treatments and disinfectants.
Industry: Utilized in the formulation of cleaning agents, disinfectants, and preservatives.
Mechanism of Action
The mechanism of action of Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
Ethylhexadecyldimethylammonium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Known for its use in disinfectants and cleaning agents.
Benzalkonium chloride: Widely used in antiseptics and disinfectants.
Uniqueness
Ethylhexadecyldimethylammonium 4-chloro-2-cyclohexylphenolate is unique due to its specific structure, which combines the antimicrobial properties of quaternary ammonium compounds with the added stability and effectiveness provided by the 4-chloro-2-cyclohexylphenolate group. This makes it particularly effective in applications requiring long-lasting antimicrobial action .
Properties
CAS No. |
94087-88-4 |
---|---|
Molecular Formula |
C32H58ClNO |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
4-chloro-2-cyclohexylphenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C12H15ClO/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h5-20H2,1-4H3;6-9,14H,1-5H2/q+1;/p-1 |
InChI Key |
YWQPWMACFVDNRR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
Origin of Product |
United States |
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